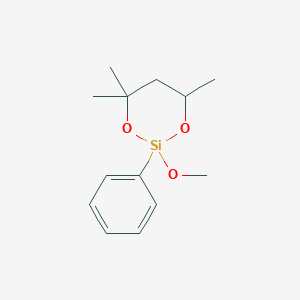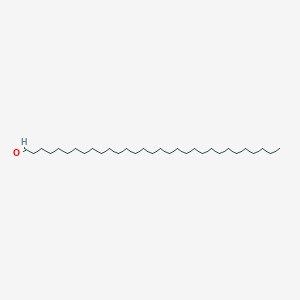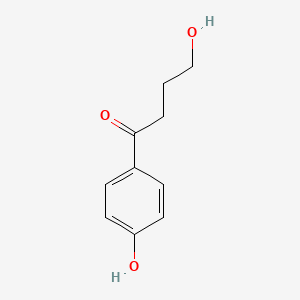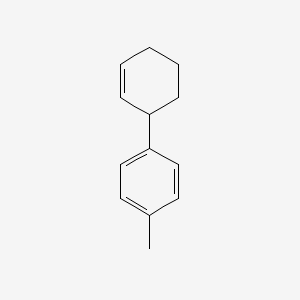
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a dioxasilinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals or other reactive species. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,6-Trimethyl-2-phenyl-1,3-dioxane
- 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within the dioxasilinane ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar carbon-based compounds.
Propiedades
Número CAS |
113865-76-2 |
|---|---|
Fórmula molecular |
C13H20O3Si |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
2-methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O3Si/c1-11-10-13(2,3)16-17(14-4,15-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clave InChI |
LSGRMBGGGIJBJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(O[Si](O1)(C2=CC=CC=C2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)

![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)

![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)




